molecular formula C12H20N2O3S B1584956 Dexsotalol CAS No. 30236-32-9

Dexsotalol

Cat. No.: B1584956
CAS No.: 30236-32-9
M. Wt: 272.37 g/mol
InChI Key: ZBMZVLHSJCTVON-GFCCVEGCSA-N
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Description

Preparation Methods

Dexsotalol can be synthesized through various synthetic routes. One common method involves the reaction of 4-(2-chloroethyl)phenol with isopropylamine to form 4-(2-isopropylaminoethyl)phenol. This intermediate is then reacted with methanesulfonyl chloride to yield this compound . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Dexsotalol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions include sulfoxides, sulfones, and secondary amines.

Scientific Research Applications

Dexsotalol has a wide range of scientific research applications:

Comparison with Similar Compounds

Dexsotalol is similar to other beta-blockers such as propranolol, metoprolol, and atenolol. it is unique in its dual action of beta-adrenoreceptor blocking and cardiac action potential duration prolongation . This dual action makes it particularly effective in managing both ventricular and supraventricular arrhythmias. Similar compounds include:

This compound’s unique combination of properties makes it a valuable compound in both research and clinical settings.

Properties

CAS No.

30236-32-9

Molecular Formula

C12H20N2O3S

Molecular Weight

272.37 g/mol

IUPAC Name

N-[4-[(1S)-1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide

InChI

InChI=1S/C12H20N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,12-15H,8H2,1-3H3/t12-/m1/s1

InChI Key

ZBMZVLHSJCTVON-GFCCVEGCSA-N

SMILES

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O

Isomeric SMILES

CC(C)NC[C@H](C1=CC=C(C=C1)NS(=O)(=O)C)O

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O

30236-32-9

Origin of Product

United States

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